1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol
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Overview
Description
1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of the functional group diazenyl (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This compound is known for its vivid color properties, making it useful in various dyeing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. This process entails an electrophilic substitution reaction where an aryl diazonium cation is attacked by another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts, typically around 0°C .
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality azo compounds suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol has several scientific research applications, including:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in textile and leather dyeing due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to isomerization between trans and cis forms. This property is exploited in various applications, including dyeing and photoresponsive materials .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar properties but different molecular structure.
Disperse Orange 1: A commercially used azo dye with similar applications in textile dyeing.
Uniqueness
1-((2,5-Dimethyl-4-((dimethylphenyl)azo)phenyl)azo)-2-naphthol is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
83249-74-5 |
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Molecular Formula |
C26H24N4O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N4O/c1-16-8-7-11-22(19(16)4)27-28-23-14-18(3)24(15-17(23)2)29-30-26-21-10-6-5-9-20(21)12-13-25(26)31/h5-15,31H,1-4H3 |
InChI Key |
LMAQBBUCPSMBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C)C |
Origin of Product |
United States |
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